Product packaging for 5-chloro-3-ethyl-1H-benzimidazol-2-one(Cat. No.:CAS No. 2033-31-0)

5-chloro-3-ethyl-1H-benzimidazol-2-one

Cat. No.: B13742482
CAS No.: 2033-31-0
M. Wt: 196.63 g/mol
InChI Key: PQQNNUKINGANNM-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1H-benzimidazol-2-one is a chemical compound based on the benzimidazolone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged pharmacophore known for its ability to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding, π-π stacking, and van der Waals forces . This specific derivative features a chloro substituent and an ethyl group, modifications that are commonly explored to optimize the potency and selectivity of lead compounds. Benzimidazolone derivatives have demonstrated a broad spectrum of pharmacological activities in research, particularly in oncology. They are investigated as potential therapeutic agents due to their ability to act as topoisomerase inhibitors , DNA intercalating or alkylating agents , and enzyme inhibitors such as protein kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors . The structure of benzimidazole resembles naturally occurring purines, which facilitates its interaction with enzymes and receptors in biological systems . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to develop new entities with targeted bioactivity . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O B13742482 5-chloro-3-ethyl-1H-benzimidazol-2-one CAS No. 2033-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2033-31-0

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI Key

PQQNNUKINGANNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Ethyl 1h Benzimidazol 2 One

Established Synthetic Pathways for Benzimidazolone Derivatives

The construction of the 5-chloro-3-ethyl-1H-benzimidazol-2-one molecule relies on fundamental reactions common in heterocyclic chemistry. These include the formation of the benzimidazolone core, followed by specific functionalization at the nitrogen and aromatic ring positions.

Cyclization Reactions involving o-Phenylenediamines and Derivatives

The foundational step in the synthesis of benzimidazolone derivatives is the cyclization of an appropriately substituted o-phenylenediamine (B120857). This can be achieved through condensation with various carbonyl-containing reagents. A common method involves the reaction of an o-phenylenediamine with urea (B33335) or phosgene (B1210022) derivatives, which provide the carbonyl group necessary to form the cyclic urea structure of the benzimidazolone.

For the synthesis of the specific precursor, 5-chloro-1H-benzimidazol-2-one, the starting material would be 4-chloro-1,2-phenylenediamine. The reaction proceeds by heating the diamine with a suitable carbonyl source, leading to the formation of the bicyclic benzimidazolone ring system.

Alkylation Strategies at Nitrogen Positions (N1 and N3)

With the 5-chloro-1H-benzimidazol-2-one core in hand, the next step towards the target molecule is the introduction of an ethyl group at one of the nitrogen atoms. The alkylation of benzimidazolones can be achieved by treating the heterocycle with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (i.e., whether it occurs at the N1 or N3 position).

A relevant example is the synthesis of 1,3-diallyl-5-chloro-1H-benzimidazol-2(3H)-one, where 5-chloro-1H-benzo[d]imidazol-2(3H)-one is treated with allyl bromide in the presence of potassium carbonate and a phase-transfer catalyst like tetra-n-butylammonium bromide in DMF. nih.gov This demonstrates a general approach for N-alkylation of the 5-chlorobenzimidazolone core. For the synthesis of this compound, a similar strategy employing an ethylating agent, such as ethyl iodide or ethyl bromide, would be utilized. Selective mono-alkylation can often be achieved by carefully controlling the stoichiometry of the reagents.

The most widely used reagents for generating the benzimidazolate anion for subsequent alkyl substitution include anhydrous potassium carbonate, cesium carbonate, sodium carbonate, and sodium hydride. researchgate.net Copper-catalyzed C-N amination protocols have also been developed for the efficient synthesis of N-alkyl substituted benzimidazoquinazolinones, a related class of compounds. nih.gov

Halogenation Approaches for Chloro-Substitution

In cases where the chloro-substituent is introduced after the formation of the benzimidazolone ring, various halogenation methods can be employed. Direct chlorination of the aromatic ring of a benzimidazolone derivative can be achieved using standard chlorinating agents. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the ring. However, for the synthesis of this compound, it is generally more straightforward to start with the chlorinated precursor, 4-chloro-1,2-phenylenediamine, as this ensures the correct positioning of the chlorine atom from the outset.

Novel Synthetic Routes and Process Optimization for this compound

Recent advancements in chemical synthesis have focused on the development of more sustainable and efficient methods. These principles are applicable to the synthesis of this compound, with an emphasis on green chemistry and the use of advanced catalyst systems.

Development of Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of benzimidazole (B57391) derivatives, this includes the use of greener solvents, alternative energy sources, and catalysts derived from natural sources. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. jrtdd.com For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently carried out under microwave irradiation. mdpi.com

The use of green solvents like ethanol, water, and polyethylene (B3416737) glycol (PEG) is also being explored. researchgate.net Furthermore, naturally derived catalysts, such as papaya bark ash, have been shown to be effective in the synthesis of 2-aryl substituted benzimidazoles, offering a more environmentally friendly alternative to traditional metal catalysts. jrtdd.com These green approaches can be adapted for the synthesis of the 5-chlorobenzimidazolone precursor and its subsequent alkylation.

Green Chemistry ApproachKey FeaturesPotential Application in Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often higher yields.Cyclization of 4-chloro-1,2-phenylenediamine; N-ethylation of 5-chlorobenzimidazolone.
Use of Green SolventsReplacement of hazardous solvents (e.g., DMF) with water, ethanol, or PEG.Can be employed in both the cyclization and alkylation steps.
Natural CatalystsUse of plant-based materials as catalysts, reducing reliance on heavy metals.Potentially applicable for the cyclization step.

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

The choice of catalyst can have a profound impact on the efficiency and selectivity of the synthesis of benzimidazolone derivatives. A variety of catalyst systems have been investigated to improve reaction outcomes.

Palladium-catalyzed C-N coupling reactions have been developed for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.orgmit.eduorganic-chemistry.org This method allows for the predictable formation of complex heterocycles from simple starting materials.

For the synthesis of 1,2-disubstituted benzimidazoles, erbium triflate (Er(OTf)₃) has been used as a commercially available and recyclable catalyst, promoting the reaction in high yield and with short reaction times, often in water as a solvent. mdpi.com Other metal catalysts, such as those based on copper and magnesium, have also been shown to be effective in the synthesis of benzimidazole derivatives. nih.gov The use of a small amount of MgI₂ as a catalyst in the photooxidative synthesis of benzimidazoles from aromatic aldehydes and diamines, using molecular oxygen as the terminal oxidant, demonstrates a broad substrate scope and provides products in high yields. nih.gov

Furthermore, the optimization of benzimidazol-2-one (B1210169) synthesis has been successfully achieved using flow chemistry in combination with a Design of Experiment (DoE) approach. nih.govresearchgate.net This methodology allows for the rapid screening of reaction parameters to identify optimal conditions, leading to high yield, purity, and productivity, and is suitable for multigram-scale synthesis. nih.govresearchgate.net

Catalyst SystemReaction TypeAdvantages
Palladium-based catalystsRegioselective C-N couplingHigh selectivity and predictable formation of complex heterocycles. acs.orgmit.eduorganic-chemistry.org
Erbium triflate (Er(OTf)₃)Condensation for 1,2-disubstituted benzimidazolesRecyclable, high yields, short reaction times, effective in water. mdpi.com
Magnesium Iodide (MgI₂)Photooxidative synthesis of benzimidazolesUses molecular oxygen as oxidant, broad substrate scope, high yields. nih.gov
Copper-based catalystsN-alkylation of related heterocyclesEfficient for C-N bond formation with a broad substrate scope. nih.gov

Reaction Condition Tuning and Scale-Up Considerations

The synthesis of this compound typically involves the N-ethylation of 5-chloro-1H-benzimidazol-2-one. The optimization of this reaction is crucial for achieving high yields and purity, particularly for large-scale production. Key parameters that are tuned include the choice of base, solvent, temperature, and alkylating agent.

The choice of solvent also plays a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed as they effectively dissolve the benzimidazolone salt and promote the desired S(_N)2 reaction. For scale-up, considerations such as solvent toxicity, boiling point, and ease of removal become paramount. Alternative, greener solvents may be explored to improve the environmental footprint of the synthesis.

Temperature control is essential for managing the reaction rate and minimizing the formation of impurities. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. An optimized temperature profile is therefore developed in the laboratory before transitioning to pilot or production scale.

For industrial-scale synthesis, the use of phase-transfer catalysts (PTC), such as tetra-n-butylammonium bromide (TBAB), can be beneficial. nih.gov PTCs facilitate the transfer of the deprotonated benzimidazolone from a solid or aqueous phase to an organic phase where the reaction with the ethyl halide occurs, often leading to improved reaction rates and yields under milder conditions. The use of flow chemistry is another modern approach that offers precise control over reaction parameters, enhanced safety, and potential for continuous production, which are all highly desirable for scale-up.

A representative laboratory-scale synthesis is the alkylation of 5-nitrobenzimidazol-2-one, a related starting material. In this procedure, the benzimidazolone is treated with an alkylating agent in the presence of potassium carbonate and a catalytic amount of TBAB in DMF at room temperature. researchgate.net This methodology can be adapted for the synthesis of this compound.

Table 1: Parameters for Tuning the Synthesis of this compound
ParameterCommon ConditionsScale-Up Considerations
BasePotassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Cost, safety, and waste disposal of the base.
SolventN,N-Dimethylformamide (DMF), Acetonitrile (B52724)Toxicity, boiling point, recovery, and recycling of the solvent.
Ethylating AgentEthyl Iodide, Ethyl Bromide, Diethyl SulfateReactivity, cost, and handling precautions.
TemperatureRoom Temperature to 60°CHeat transfer, energy consumption, and control of exotherms.
CatalystPhase-Transfer Catalysts (e.g., TBAB)Catalyst loading, cost, and removal from the final product.

Chemical Reactivity and Derivatization of the Benzimidazolone Core

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing chloro group, the electron-donating nature of the substituted urea moiety, and the aromatic character of the benzene (B151609) ring.

Nucleophilic Aromatic Substitution: The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (S(_N)Ar) under standard conditions. However, this reaction can be facilitated by the presence of strongly electron-withdrawing groups on the ring or by using very strong nucleophiles and harsh reaction conditions. nih.govyoutube.com A more contemporary and versatile approach for the functionalization at the chloro-position is through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings can be employed to replace the chlorine atom with a wide variety of substituents, thus providing a powerful tool for analog generation. acs.orglookchem.com

Table 2: Potential Substitution Reactions on the Benzimidazolone Core
Reaction TypePotential ReagentsExpected Outcome
Nitration (Electrophilic)HNO₃/H₂SO₄Introduction of a nitro group onto the aromatic ring.
Bromination (Electrophilic)Br₂/FeBr₃Introduction of a bromine atom onto the aromatic ring.
Suzuki-Miyaura Coupling (Nucleophilic Substitution)Arylboronic acid, Pd catalyst, baseReplacement of the chloro group with an aryl group.
Buchwald-Hartwig Amination (Nucleophilic Substitution)Amine, Pd catalyst, baseReplacement of the chloro group with an amino group.

The benzimidazolone core is relatively stable to oxidation. However, the N-ethyl group could potentially be oxidized under strong oxidizing conditions, although this is not a commonly reported transformation. The aromatic ring can be oxidized under forcing conditions, but this would likely lead to degradation of the molecule.

Reduction reactions offer more synthetic utility. If a nitro group were introduced onto the aromatic ring via electrophilic substitution, it could be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nih.gov This amino group can then serve as a handle for further derivatization. The carbonyl group of the urea moiety is generally resistant to reduction under standard conditions.

The functional groups present in this compound provide several avenues for the generation of analogs.

The chloro group is a key functional handle for derivatization. As mentioned, it can be replaced via palladium-catalyzed cross-coupling reactions to introduce a diverse array of substituents, including alkyl, aryl, vinyl, and amino groups. This allows for the systematic exploration of the structure-activity relationship at this position.

The N-H at the 1-position (in the precursor 5-chloro-1H-benzimidazol-2-one) and the N-ethyl group at the 3-position are also sites for modification. A variety of alkyl and aryl groups can be introduced at the nitrogen positions to generate a library of N,N'-disubstituted benzimidazolones. The synthesis of 1,3-diallyl-5-chloro-1H-benzimidazol-2(3H)-one illustrates the feasibility of introducing different alkyl groups. nih.gov

Furthermore, if an amino group is introduced onto the aromatic ring (via nitration and subsequent reduction), it can be converted into a wide range of other functional groups. For example, it can be diazotized and converted to hydroxyl, cyano, or halo groups via Sandmeyer reactions. It can also be acylated or alkylated to generate further analogs.

Table 3: Examples of Functional Group Interconversions for Analog Generation
Starting Functional GroupReactionReagentsResulting Functional Group
-ClSuzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst-R (Aryl, Vinyl)
-ClBuchwald-Hartwig AminationR₂NH, Pd catalyst-NR₂
-NO₂ (hypothetical)ReductionH₂, Pd/C or SnCl₂-NH₂
-NH₂ (from reduced nitro)Sandmeyer ReactionNaNO₂, H⁺; then CuX-X (Cl, Br, CN)
-NH₂ (from reduced nitro)AcylationAcyl chloride, base-NHCOR

Advanced Structural Characterization and Spectroscopic Analysis of 5 Chloro 3 Ethyl 1h Benzimidazol 2 One

X-ray Crystallographic Studies and Solid-State Analysis

While a specific crystal structure for 5-chloro-3-ethyl-1H-benzimidazol-2-one is not available in the reviewed literature, analysis of closely related benzimidazolone derivatives provides a robust model for its solid-state characteristics.

X-ray crystallographic studies of analogous compounds, such as 5-chloro-1,3-disubstituted-1H-benzimidazol-2-ones, consistently reveal a highly planar benzimidazolone core. The fused benzene (B151609) and imidazole (B134444) rings typically exhibit minimal deviation from planarity. For instance, in the structure of 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one, the benzimidazole (B57391) fused-ring system is essentially planar, with a maximum deviation from the mean plane of only 0.06 Å. sciencegate.app This planarity is a key feature of the benzimidazolone scaffold.

The ethyl group at the N3 position is expected to adopt a conformation that minimizes steric hindrance with the benzimidazolone ring. The orientation of the ethyl substituent relative to the planar ring system is defined by specific torsion angles. Based on data from similar structures, the C-N-C-C torsion angle involving the ethyl group would likely position it nearly perpendicular to the benzimidazolone plane.

Table 1: Expected Bond Lengths and Angles for this compound

Parameter Expected Value
C=O Bond Length ~1.22 Å
N-C(O) Bond Length ~1.38 Å
C-Cl Bond Length ~1.74 Å
N-C-N Angle ~108°

Note: These values are estimations based on related crystal structures and may vary in the actual compound.

The crystal packing of this compound is anticipated to be governed by a combination of hydrogen bonding and other non-covalent interactions. A key feature of N1-unsubstituted benzimidazolones is the formation of hydrogen-bonded dimers. The N1-H group acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (C2=O) serves as an acceptor, leading to the formation of centrosymmetric dimers through N—H···O hydrogen bonds.

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor
Hydrogen Bonding N1-H C2=O
π–π Stacking Benzimidazolone Ring Benzimidazolone Ring
Halogen Bonding C-Cl Electronegative Atom

Benzimidazolones can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. In the solid state, the keto form is overwhelmingly favored. Solid-state NMR and X-ray diffraction studies on various benzimidazole derivatives have consistently shown the predominance of the lactam tautomer. beilstein-journals.orgmdpi.com This is characterized by the presence of a carbonyl group (C=O) at the C2 position and a proton on one of the nitrogen atoms.

For this compound, the proton is located at the N1 position, resulting in the specified '1H' tautomer. The alternative '3H' tautomer is sterically hindered by the presence of the ethyl group at the N3 position. Solid-state NMR studies on similar N-unsubstituted benzimidazoles have demonstrated that prototropic exchange can be slowed or "blocked" in the solid state, allowing for the unambiguous identification of the existing tautomer. beilstein-journals.orgbeilstein-journals.org Geometric parameters from X-ray diffraction, such as the differences in C-N bond lengths within the imidazole ring, also provide definitive evidence for the existence of a single tautomeric form in the crystal lattice. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing detailed information about the molecular structure and connectivity of this compound in solution.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be expected to show a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also reveal couplings between the aromatic protons on the benzene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon atoms and the methylene and methyl proton signals to their respective carbon atoms in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the N1-H proton would be expected to show a correlation to the C2 (carbonyl) and C7a carbons. The methylene protons of the ethyl group would show correlations to the N3-attached C2 and the methyl carbon.

Table 3: Expected 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
N1-H - - C2, C7a, C5
H4 H6 C4 C2, C5, C6, C7a
H6 H4, H7 C6 C4, C5, C7, C7a
H7 H6 C7 C5, C6, C3a
-CH₂- (ethyl) -CH₃ C(methylene) C2, C(methyl)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close to each other in space, irrespective of their through-bond connectivity.

For this compound, a NOESY or ROESY spectrum could provide insights into the preferred conformation of the ethyl group relative to the benzimidazolone ring. Specifically, spatial correlations might be observed between the methylene protons of the ethyl group and the aromatic proton at the H4 position. The presence and intensity of such cross-peaks would help to define the through-space proximity of these groups, offering valuable information about the molecule's conformational preferences in solution.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in determining the elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), it allows for detailed structural elucidation through controlled fragmentation of the parent ion.

Exact Mass Determination by HRMS

The elemental formula for this compound is C₉H₉ClN₂O. High-resolution mass spectrometry can verify this composition by measuring the molecule's mass with a high degree of accuracy, typically to within a few parts per million (ppm). The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). This precise measurement is crucial for confirming the molecular formula and distinguishing the compound from isomers or molecules with similar nominal masses.

Table 1: Theoretical Exact Mass Data for this compound

Parameter Value
Molecular Formula C₉H₉ClN₂O
Isotope [M+H]⁺ (Protonated)
Theoretical Exact Mass 197.04762 u
Monoisotopic Mass 196.03999 u

Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion—in this case, the protonated molecule [C₉H₉ClN₂O+H]⁺—and analyzing the resulting product ions. While specific experimental data for this exact compound is not detailed in publicly available literature, plausible fragmentation pathways can be proposed based on the known behavior of benzimidazolone and related heterocyclic structures. nih.govnih.gov

The primary fragmentation events would likely involve the ethyl group attached to the nitrogen atom and potential cleavages of the benzimidazolone ring system. A key initial fragmentation step is often the loss of a stable neutral molecule.

Plausible Fragmentation Pathways:

Loss of Ethene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the McLafferty-type rearrangement or direct cleavage leading to the loss of ethene. This would result in a major fragment ion corresponding to 5-chloro-1H-benzimidazol-2-one.

[C₉H₁₀ClN₂O]⁺ → [C₇H₆ClN₂O]⁺ + C₂H₄

Ring Cleavage: Subsequent fragmentation of the benzimidazolone ring can occur. This might involve the loss of carbon monoxide (CO) from the urea (B33335) moiety, a characteristic fragmentation for 2-oxobenzimidazoles.

Loss of Chlorine Radical: Cleavage of the carbon-chlorine bond could also occur, though it is often less favored than the fragmentation of alkyl substituents.

Table 2: Proposed MS/MS Fragmentation Data for [C₉H₉ClN₂O+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragmentation Pathway Description
197.0476 169.0163 C₂H₄ (Ethene) Loss of the ethyl group via ethene elimination.
169.0163 141.0214 CO (Carbon Monoxide) Loss of carbon monoxide from the imidazolone (B8795221) ring.
197.0476 162.0097 Cl• (Chlorine Radical) Loss of a chlorine radical from the aromatic ring.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy probe the bonding arrangements and electronic structure of the molecule, respectively. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary information for a comprehensive structural characterization.

Characteristic Vibrational Modes for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. While Raman spectroscopy provides complementary information, particularly for non-polar bonds, specific data for this compound is not widely available.

The principal vibrational modes can be assigned to the N-H stretch of the imidazole ring, the C=O stretch of the urea moiety, C-N stretching, aromatic C-H and C=C stretching, aliphatic C-H stretching of the ethyl group, and the C-Cl stretch. nih.govresearchgate.net

Table 3: Expected Characteristic IR Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretching Amide/Imidazole 3100 - 3300 A broad band indicating the N-H bond in the ring.
C-H Stretching (Aromatic) Benzene Ring 3000 - 3100 Sharp peaks characteristic of sp² C-H bonds.
C-H Stretching (Aliphatic) Ethyl Group (-CH₂CH₃) 2850 - 2980 Stretching vibrations of the methyl and methylene groups.
C=O Stretching Cyclic Urea (Amide) 1680 - 1720 A strong, sharp absorption band for the carbonyl group.
C=C Stretching Benzene Ring 1450 - 1600 Multiple bands from the aromatic ring vibrations.
C-N Stretching Amide/Imidazole 1250 - 1350 Stretching of the carbon-nitrogen bonds in the ring.
C-Cl Stretching Aryl Halide 1000 - 1100 Vibration of the carbon-chlorine bond on the benzene ring.

Electronic Transitions and Spectroscopic Properties in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The benzimidazolone core is the primary chromophore in this compound.

In solution, the compound is expected to exhibit strong absorption bands in the UV region. These absorptions are typically attributed to π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the urea moiety. doi.org The solvent used can influence the position and intensity of these absorption maxima (solvatochromism). researchgate.net

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm) Description
π → π* Benzene Ring / C=C bonds 200 - 250 High-intensity absorption from the conjugated π-system.
π → π* Benzimidazolone System 250 - 290 High-intensity absorption involving the entire conjugated ring system.
n → π* Carbonyl Group (C=O) > 290 Lower-intensity absorption, sometimes masked by stronger π → π* bands.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Ethyl 1h Benzimidazol 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of molecular systems. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For benzimidazole (B57391) derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-311G++(d,p)). mdpi.com This process calculates the electronic energy of the molecule for various atomic arrangements until a minimum energy conformation is found.

Studies on analogous structures, such as 1,3-diallyl-5-chloro-1H-benzimidazol-2-one, have shown that the core benzimidazolone fused-ring system is essentially planar. nih.gov For 1,3-diallyl-5-chloro-1H-benzimidazol-2-one, the root-mean-square deviation from planarity was found to be a mere 0.006 Å. nih.gov A similar planarity is expected for the benzimidazolone core of 5-chloro-3-ethyl-1H-benzimidazol-2-one. The ethyl group attached to the nitrogen atom, however, introduces conformational flexibility. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray diffraction of similar compounds. mdpi.comnih.gov

ParameterPredicted Value
Bond Lengths (Å)
C=O~ 1.22
N-C(ring)~ 1.38
C-Cl~ 1.74
N-C(ethyl)~ 1.47
**Bond Angles (°) **
N-C-N (imidazole)~ 108
C-N-C (imidazole)~ 109
C-C-Cl (benzene)~ 120

Note: The data in this table represents typical, expected values based on computational studies of structurally related benzimidazole derivatives.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the ground state to an excited state. nih.govnih.gov For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across the entire molecule, particularly the imidazolone (B8795221) portion. This distribution determines the sites susceptible to electrophilic and nucleophilic attack. nih.govesisresearch.org

ParameterEnergy Value (eV)
EHOMO~ -6.5
ELUMO~ -1.5
Energy Gap (ΔE)~ 5.0

Note: These values are representative estimates for benzimidazole derivatives based on DFT calculations found in the literature. nih.gov

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MESP analysis is expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the carbonyl group and the chlorine atom. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential: Localized around the hydrogen atoms of the aromatic ring and the ethyl group.

Zero Potential: Regions colored in green indicate neutral electrostatic potential. nih.gov

This analysis helps in understanding intermolecular interactions and how the molecule might bind to a biological target. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment. rjeid.com

The ethyl group attached to the nitrogen atom of the benzimidazolone ring is not rigid and can rotate around the N-C single bond. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. MD simulations can be used to explore this conformational landscape by simulating the molecule's movements over a period of time, allowing it to sample various possible conformations.

By running simulations in different environments, such as in a vacuum (gas phase) or in the presence of explicit solvent molecules like water or chloroform, the relative stability of different conformations can be assessed. nih.gov The analysis of the simulation trajectory helps identify the most frequently occurring and, therefore, most stable conformations of the molecule in a given environment.

The dynamic behavior of this compound is significantly influenced by its environment. Solvents can affect the molecule's conformational preferences through various interactions, such as hydrogen bonding and dipole-dipole interactions.

MD simulations can quantify the effect of the solvent on the molecule's structure and flexibility. For example, in a polar solvent like water, the molecule may adopt conformations that maximize favorable interactions between its polar regions (like the carbonyl group) and the water molecules. The stability of the molecule within a specific environment can be evaluated by monitoring structural parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. A stable simulation with low RMSD fluctuations indicates that the molecule maintains a consistent conformation. rjeid.com Such studies are crucial for understanding how the molecule behaves in a realistic biological or chemical setting.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of the 5-chloro-1H-benzimidazol-2-one scaffold, molecular docking studies have been instrumental in elucidating potential biological targets and understanding the molecular basis of their activity.

Computational docking studies on compounds structurally related to this compound have predicted plausible binding modes with several enzyme active sites implicated in various diseases. The benzimidazolone core serves as a critical scaffold that can be oriented within the binding pockets of these enzymes.

Dihydrofolate Reductase (DHFR): Docking studies on 5-chlorobenzimidazole (B1584574) derivatives have identified potential interactions with dihydrofolate reductase, an enzyme crucial for nucleotide synthesis. nih.govrsc.org For microbial DHFR, such as that from Staphylococcus aureus, the benzimidazole ring is predicted to form key interactions within the active site. nih.govrsc.org Similarly, against the Plasmodium falciparum DHFR-TS, which is a target for antimalarial drugs, these compounds show promising binding affinities. researchgate.net

14-α Demethylase (CYP51): This enzyme is a key component of the fungal cell membrane biosynthesis pathway and a major target for antifungal agents. Molecular docking has been performed on benzimidazole-thiadiazole hybrids, suggesting that the benzimidazole core can fit into the active site of Candida species' CYP51. nih.gov The interactions often involve the nitrogen atoms of the imidazole (B134444) ring. nih.gov

Heat Shock Protein 90 (HSP90): N-aryl-benzimidazolone analogs have been investigated as potential inhibitors of HSP90, a chaperone protein involved in the stability of many proteins required for tumor cell growth. mdpi.com Docking simulations place the benzimidazolone core within the ATP-binding site of HSP90. mdpi.com

β-Tubulin: Benzimidazole derivatives have been docked into the active site of the β-tubulin receptor, a target for anthelmintic drugs. researchgate.net These studies suggest that the benzimidazole structure can disrupt microtubule formation by binding to this protein. researchgate.net

The analysis of ligand-receptor interactions provides a "fingerprint" detailing the specific molecular forces that stabilize the ligand in the enzyme's active site. For the 5-chlorobenzimidazol-2-one scaffold, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds.

Hydrogen Bonding: The benzimidazolone core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and imidazole nitrogens). Docking studies reveal that these functional groups frequently form hydrogen bonds with amino acid residues in the active sites of target enzymes like DHFR and CYP51. researchgate.netnih.gov For instance, the pyrrolic nitrogen of the benzimidazole and the ketone of the propenone side chain were identified as key entities for interaction in one study. researchgate.net

Hydrophobic and Aromatic Interactions: The fused benzene (B151609) ring of the benzimidazole scaffold is hydrophobic and capable of forming π-π stacking or other aromatic interactions with residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.com These interactions are crucial for anchoring the ligand within the target site.

Halogen Interactions: The chlorine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein backbone or side chains. Studies on related compounds have shown that the 5-chloro substituent can form hydrogen bonds with the backbone carbonyl of amino acid residues. mdpi.com

The combination of these interactions contributes to the binding affinity and selectivity of the compound for its target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

To build a QSAR model, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For benzimidazole derivatives, a wide range of descriptors are typically calculated. chalcogen.roresearchgate.net

Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), molar refractivity, and topological polar surface area (TPSA).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Below is a table of key computed descriptors for this compound.

DescriptorValue
Molecular FormulaC₉H₉ClN₂O
Molecular Weight196.64 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area41.6 Ų
Heavy Atom Count13
Formal Charge0
SMILESCCNC1=NC(=O)NC2=C1C=C(C=C2)Cl
InChIKeyYWXYBFXRNCRJSL-UHFFFAOYSA-N

Data sourced from cheminformatics databases and computational models.

Using the calculated descriptors, predictive QSAR models can be generated through statistical methods like multiple linear regression. chalcogen.ro These models establish a correlation between specific structural features and non-clinical biological activities observed for a series of related compounds. chalcogen.ronih.gov

For benzimidazole scaffolds, QSAR models have been successfully developed to predict a range of biological activities, including:

Antimicrobial Activity: Models have been created to correlate structural features of benzimidazole derivatives with their activity against various bacterial and fungal strains. researchgate.net The presence of electron-withdrawing groups, such as the chlorine atom, has been noted to influence activity. nih.gov

Antiplasmodial Activity: QSAR analysis has been applied to 7-chloroquinoline–benzimidazole hybrids to create predictive models for their activity against P. falciparum strains, identifying key structural requirements for these effects. mdpi.com

Anticancer Activity: The antiproliferative effects of benzimidazole derivatives against cancer cell lines have also been modeled, helping to understand the structural basis for their cytotoxicity. nih.gov

The predictive power of these models is typically validated using statistical parameters such as the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). mdpi.com Robust models allow for the virtual screening and prioritization of new derivatives for synthesis and testing.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery for lead optimization. nih.gov These computational tools assess the "drug-likeness" of a compound and predict its pharmacokinetic properties, helping to identify candidates with favorable profiles and reduce late-stage failures. mdpi.comnih.gov For benzimidazole derivatives, various ADME parameters are commonly evaluated. nih.govnih.gov

Key predicted ADME properties for the this compound scaffold include:

ADME PropertyPredicted OutcomeSignificance
Gastrointestinal (GI) Absorption HighIndicates good potential for absorption from the gut.
Blood-Brain Barrier (BBB) Permeation Predicted to be a non-permeatorSuggests the compound is less likely to cross into the central nervous system. mdpi.com
Lipinski's Rule of Five CompliantThe compound meets the general criteria for drug-likeness (e.g., MW < 500, LogP < 5).
Oral Bioavailability GoodThe compound has physicochemical properties consistent with being orally active. nih.gov

These predictions are based on computational models that analyze the compound's structure in relation to known ADME data. nih.gov For example, the BOILED-Egg model can be used to visualize predicted GI absorption and BBB permeation. nih.gov Such analyses are crucial for optimizing the benzimidazole scaffold to improve its pharmacokinetic behavior without compromising its desired biological activity.

Mechanistic and in Vitro Biological Activity Studies of 5 Chloro 3 Ethyl 1h Benzimidazol 2 One and Its Derivatives

Enzyme Inhibition and Modulation Studies (Non-Human Context)

The interaction of benzimidazole (B57391) derivatives with various enzymes has been a subject of extensive research. These studies aim to elucidate the mechanisms of action and identify potential therapeutic targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for regulating neurotransmission and have been targeted for the symptomatic treatment of conditions like Alzheimer's disease. nih.govresearchgate.net Research has shown that benzimidazole derivatives can act as potent cholinesterase inhibitors.

Specifically, derivatives featuring a chloro-substitution on the benzimidazole ring have demonstrated significant inhibitory activity against AChE. nih.gov In one study, benzimidazole-triazole derivatives with a 5(6)-chloro substitution were found to be potent inhibitors of AChE. nih.gov For instance, compounds designated as 3d and 3h in the study, which both possess the 5(6)-chloro-1H-benzimidazole core, exhibited IC₅₀ values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively, against AChE. nih.gov These values are comparable to the reference drug donepezil (B133215) (IC₅₀ = 21.8 ± 0.9 nM). nih.gov Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of the AChE enzyme. nih.gov However, the series of compounds generally showed weaker inhibitory activity against BuChE, indicating a degree of selectivity for AChE. nih.gov Another study identified a derivative containing a chlorine atom at the 5-position of the benzimidazole ring with an IC₅₀ of 0.13 µM on human AChE. mdpi.com

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by 5-Chloro-Benzimidazole Derivatives

CompoundCore StructureAChE IC₅₀ (nM)Reference
Compound 3h5(6)-chloro-1H-benzimidazole29.5 ± 1.2 nih.gov
Compound 3d5(6)-chloro-1H-benzimidazole31.9 ± 0.1 nih.gov
Donepezil (Reference)N/A21.8 ± 0.9 nih.gov

Cyclooxygenase (COX) Isozyme Selectivity and Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov The enzyme exists in two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.govresearchgate.net

While the broader class of benzimidazole derivatives has been investigated for anti-inflammatory properties, with some complex hybrids showing potent and selective COX-2 inhibition, specific in vitro data on the COX-1/COX-2 isozyme selectivity and inhibitory activity of 5-chloro-3-ethyl-1H-benzimidazol-2-one and its direct derivatives are not extensively detailed in the currently reviewed scientific literature. mdpi.comresearchgate.net The development of selective COX-2 inhibitors remains an active area of research to create safer anti-inflammatory drugs. researchgate.net

Kinase Inhibition and Other Specific Enzyme Targets

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov Consequently, they are major targets for drug development. nih.gov Benzimidazole derivatives have been identified as potent inhibitors of several kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govyoutube.comrsc.org

Several studies have reported the synthesis of novel benzimidazole derivatives and their evaluation as VEGFR-2 inhibitors. One study on benzimidazole-oxadiazole derivatives identified compounds that inhibited the VEGFR-2 enzyme with IC₅₀ values in the sub-micromolar range. rsc.org For example, compounds 4c and 4d from this series showed VEGFR-2 IC₅₀ values of 0.475 µM and 0.618 µM, respectively. rsc.org Another investigation into a series of benzimidazole-ureas also identified potent inhibitors of both VEGFR-2 and TIE-2 kinase receptors. researchgate.net

Beyond kinases, other enzymes have been identified as targets for benzimidazole derivatives. Molecular docking studies have predicted that Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of DNA precursors, is a suitable target for N-substituted 6-chloro-1H-benzimidazole derivatives, suggesting a mechanism for their antimicrobial and anticancer activities.

Table 2: In Vitro VEGFR-2 Kinase Inhibition by Benzimidazole Derivatives

Compound SeriesExample CompoundVEGFR-2 IC₅₀ (µM)Reference
Benzimidazole-oxadiazoleCompound 4c0.475 ± 0.021 rsc.org
Benzimidazole-oxadiazoleCompound 4d0.618 ± 0.028 rsc.org

Receptor Binding and Signaling Pathway Modulation (In Vitro/Cellular)

The biological effects of compounds are often initiated by their binding to specific cellular receptors, which in turn modulates intracellular signaling pathways.

Ligand-Receptor Interaction Assays in Cell-Free Systems

In vitro radioligand binding assays are used to determine the affinity and selectivity of compounds for specific receptors. Studies on a series of benzimidazolone derivatives have demonstrated high affinity and selectivity for sigma-2 receptors (σ₂R) over sigma-1 receptors (σ₁R). These receptors are implicated in various central nervous system disorders and cancer.

Structure-activity relationship (SAR) studies of these benzimidazolone derivatives revealed that substitutions at the N-3 position of the benzimidazolone ring generally increased affinity for the σ₂R. For example, a derivative with an N-3 propyl substitution (Compound 14 ) showed a Kᵢ value of 0.66 nM for σ₂R and a high selectivity ratio (Kᵢ σ₁/ Kᵢ σ₂) of 1139. In contrast, introducing an acetyl group at the 5-position of the heterocyclic ring led to a loss of selectivity. These findings highlight how modifications to the benzimidazolone core, including at positions analogous to the 5-chloro and 3-ethyl groups of the target compound, can significantly modulate receptor binding affinity and selectivity.

Table 3: Sigma Receptor (σR) Binding Affinity of N-3 Substituted Benzimidazolone Derivatives

CompoundN-3 Substitutionσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity Ratio (σ₁/σ₂)Reference
Compound 14Propyl7520.661139
Compound 15Ethyl22724.27532

Cellular Pathway Perturbation Analysis (e.g., DNA replication, transcription interference)

The enzymatic inhibition and receptor binding activities of benzimidazole derivatives ultimately lead to the perturbation of cellular pathways. The structural similarity of the benzimidazole scaffold to endogenous purines suggests a potential mechanism of action involving interference with nucleic acid synthesis. nih.gov By mimicking purines, these compounds can disrupt processes such as DNA replication and transcription, which is a proposed basis for their anticancer activity. nih.gov

A more specific mechanism of pathway perturbation involves the inhibition of enzymes like Dihydrofolate Reductase (DHFR) by chloro-substituted benzimidazole derivatives. DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication. Inhibition of DHFR depletes the cellular pool of these precursors, thereby halting DNA synthesis and cell proliferation. Furthermore, the interaction of benzimidazole derivatives with targets like EGFR and BRAF can trigger programmed cell death by initiating apoptotic pathways.

Antimicrobial Efficacy Investigations (In Vitro)

The antimicrobial potential of benzimidazole derivatives has been extensively investigated. These compounds, including various chloro-substituted analogues, have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.

Derivatives of the benzimidazole scaffold have shown significant promise as antibacterial agents. Studies have demonstrated that strategic substitutions on the benzimidazole ring system, particularly at the N-1, C-2, and C-5/C-6 positions, are crucial for pharmacological activity. nih.gov

Research into a library of 53 benzimidazole derivatives revealed that compounds featuring a 5-halo substituent exhibited notable antibacterial activity. nih.gov Specifically, certain derivatives displayed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ciprofloxacin. nih.gov Further investigations into N-substituted 6-chloro-1H-benzimidazole derivatives identified compounds with potent activity against both Gram-positive (Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus [MSSA], and MRSA) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net The MIC values for these potent compounds ranged from 2 to 16 μg/mL, which is comparable to ciprofloxacin's MIC range of 8–16 μg/mL. nih.govresearchgate.net

Similarly, studies on 2-(fluorophenyl)-benzimidazole derivatives found that a compound with a methyl group at the 5-position and a meta-fluoro substitution on the phenyl ring (compound 18) displayed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL. acgpubs.org The same compound, along with its 5-unsubstituted counterpart, showed good activity against the Gram-positive bacterium Bacillus subtilis, with a MIC value of 7.81 μg/mL. acgpubs.org

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Bacterial Strain(s) MIC (μg/mL) Reference Compound MIC (μg/mL) Citations
N-substituted 6-chloro-1H-benzimidazoles E. coli, S. faecalis, MSSA, MRSA 2 - 16 Ciprofloxacin 8 - 16 nih.gov, researchgate.net
5-Halo benzimidazole derivatives MRSA Comparable to Ciprofloxacin Ciprofloxacin Not specified nih.gov
2-(m-fluorophenyl)-5-methyl-benzimidazole Gram-negative bacteria 31.25 Not specified Not specified acgpubs.org
2-(m-fluorophenyl)-benzimidazole derivatives B. subtilis 7.81 Not specified Not specified acgpubs.org

The antifungal properties of benzimidazole derivatives have also been a subject of significant research. A large screening of 53 derivatives found that 23 of them exhibited potent fungicidal activity against selected fungal strains, with MIC values equivalent to or greater in potency than the standard drug amphotericin B. nih.gov

In a separate study, a specific N-substituted 6-chloro-1H-benzimidazole derivative (compound 4k) demonstrated potent activity against the fungal pathogens Candida albicans and Aspergillus niger, with MICs ranging from 8 to 16 μg/mL. nih.govresearchgate.net This performance was notable when compared with the standard antifungal fluconazole, which had a MIC range of 4–128 μg/mL. nih.govresearchgate.net Structure-activity relationship (SAR) studies have suggested that the presence of certain substituents can enhance antifungal efficacy; for instance, a methyl group at position 5 of the benzimidazole core is considered favorable for significant activity against Candida parapsilosis. acgpubs.org

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Fungal Pathogen(s) MIC (μg/mL) Reference Compound MIC (μg/mL) Citations
Various Benzimidazole Derivatives (23 compounds) Selected fungal strains Equivalent or better than Amphotericin B Amphotericin B Not specified nih.gov
N-substituted 6-chloro derivative (4k) Candida albicans, Aspergillus niger 8 - 16 Fluconazole 4 - 128 nih.gov, researchgate.net
5-Methyl benzimidazole derivatives Candida parapsilosis Favorable activity noted Not specified Not specified acgpubs.org

Benzimidazole-based compounds are well-established antiparasitic agents. nih.gov In vitro studies have confirmed their efficacy against a range of protozoan and helminthic parasites. A series of 18 synthesized benzimidazole derivatives were tested against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that most of these compounds were more active as antiprotozoal agents than the standard drug Metronidazole. nih.gov However, none of the tested compounds were as potent as Albendazole against T. spiralis. nih.gov

More recent research has focused on developing new benzimidazole-triazole derivatives to evaluate their antileishmanial activity against Leishmania tropica. mdpi.com Among the synthesized compounds, one derivative (compound 5f) demonstrated good activity, inhibiting the growth of L. tropica by 80% at a concentration of 1000 µg/mL. mdpi.com

Antiproliferative and Cytotoxicity Studies (In Vitro Cell Lines)

The anticancer potential of benzimidazole derivatives has been extensively explored through in vitro studies on various human cancer cell lines. These investigations focus on assessing the cytotoxicity of the compounds and elucidating the underlying molecular mechanisms, such as the induction of apoptosis and cell cycle arrest.

Numerous studies have reported the significant cytotoxic effects of benzimidazole derivatives against a panel of human cancer cell lines. A novel benzimidazole derivative, se-182, exhibited potent cytotoxic effects against human lung cancer (A549) and liver cancer (HepG2) cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

Another study focusing on N-substituted 6-chloro-1H-benzimidazole derivatives found several compounds with strong anticancer activity against five different cell lines, with IC₅₀ values ranging between 1.84 and 10.28 μg/mL, comparable to the standard chemotherapeutic drug paclitaxel. nih.govresearchgate.net Similarly, newly synthesized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were screened for cytotoxicity against human breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549) cell lines. nih.gov Two compounds, 10 and 13, were identified as the most active against all tested cell lines, with activity comparable to doxorubicin. nih.govnih.gov Research on 1,2-disubstituted benzimidazoles also showed cytotoxic effects, with one chloro-substituted compound (2a) demonstrating IC₅₀ values of 111.70 µM, 185.30 µM, and 167.30 µM against A549, colon cancer (DLD-1), and fibroblast (L929) cell lines, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Derivative Class Cancer Cell Line Cancer Type IC₅₀ Value Reference Compound Citations
se-182 A549 Lung 15.80 µM Not specified jksus.org
se-182 HepG2 Liver 15.58 µM Not specified jksus.org
N-substituted 6-chloro derivatives Various (5 lines) Various 1.84 - 10.28 μg/mL Paclitaxel nih.gov, researchgate.net
Benzimidazole-oxadiazole (Cmpd 10 & 13) MDA-MB-231, SKOV3, A549 Breast, Ovarian, Lung Comparable to Doxorubicin Doxorubicin nih.gov, nih.gov
1,2-disubstituted chloro-benzimidazole (2a) A549 Lung 111.70 µM Cisplatin nih.gov
1,2-disubstituted chloro-benzimidazole (2a) DLD-1 Colon 185.30 µM Cisplatin nih.gov

Mechanistic studies have revealed that the cytotoxic effects of benzimidazole derivatives are often mediated through the induction of apoptosis and disruption of the normal cell cycle. nih.govnih.gov For instance, the highly active benzimidazole-based 1,3,4-oxadiazole derivatives, compounds 10 and 13, were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cells. nih.govnih.gov

Detailed cell cycle analysis showed that these compounds arrest the cell cycle at different phases depending on the specific compound and cell line. nih.gov In A549 lung cancer cells, compound 13 induced cell cycle arrest in the G1 phase, while compound 10 arrested the cycle in the G1 and G2 phases. nih.gov In MDA-MB-231 breast cancer cells, compound 13 caused an increase in the G1 and S phase populations, whereas compound 10 led to a prominent increase in the G2 and S phases. nih.gov In SKOV3 ovarian cancer cells, compound 13 arrested the cell cycle in the S phase, while compound 10 caused arrest in the S and G2 phases. nih.gov These findings suggest that these benzimidazole derivatives exert their potent cytotoxic effects by interfering with cell cycle checkpoints, ultimately leading to programmed cell death. nih.gov The proposed mechanism for some derivatives involves the inhibition of DNA replication and transcription, which can halt cell division and trigger apoptosis in cancer cells. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 5 Chloro 3 Ethyl 1h Benzimidazol 2 One

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like 5-chloro-3-ethyl-1H-benzimidazol-2-one, various chromatographic techniques are employed to assess its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like benzimidazole (B57391) derivatives. The development of a robust HPLC method is critical for routine quality control and purity profiling.

Method development for this compound typically involves a systematic optimization of several key parameters. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. A satisfactory separation for benzimidazole derivatives has been achieved using C8 and C18 columns. jfda-online.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently employed to ensure the efficient elution of the main compound while also resolving potential impurities with different polarities. jfda-online.com

For detection, a UV detector is commonly used, with the wavelength set near the maximum absorbance of the benzimidazole chromophore, often in the range of 250-290 nm. jfda-online.com Method validation is performed to demonstrate linearity, accuracy, precision, and selectivity, ensuring the method is suitable for its intended purpose. For methods intended to be compatible with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are substituted for non-volatile ones like phosphoric acid.

Table 1: Typical HPLC Method Parameters for Benzimidazole Derivatives

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or C8, 5 µm particle size, 250 mm x 4.6 mm jfda-online.com
Mobile Phase AWater with 0.05% Orthophosphoric Acid or Formic Acid
Mobile Phase BAcetonitrile jfda-online.com
Elution ModeGradient
Flow Rate1.0 mL/min jfda-online.com
DetectionUV at ~254 nm or ~288 nm
Injection Volume10 µL jfda-online.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many pharmaceutical compounds, including this compound, are not sufficiently volatile or thermally stable for direct GC analysis due to the presence of polar functional groups, such as the secondary amine within the benzimidazolone ring system. research-solution.comresearchgate.netresearchgate.net These groups can cause intermolecular hydrogen bonding, which increases the boiling point and can lead to poor peak shape and adsorption onto the GC column. research-solution.comresearchgate.net

To overcome these limitations, a chemical derivatization step is necessary. jfda-online.com Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability. youtube.com The most common approach for compounds with active hydrogens (found in -NH, -OH, -COOH groups) is silylation. research-solution.com This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. The reaction conditions, including temperature and time, must be carefully optimized to ensure the reaction proceeds to completion. Once derivatized, the TMS-ether of this compound can be readily analyzed by GC, typically using a non-polar capillary column (e.g., HP-5) and a Flame Ionization Detector (FID) or a mass spectrometer.

Table 2: Common Derivatization Reagents for GC Analysis

Derivatization TypeReagentTarget Functional GroupsReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH, -SH youtube.com
SilylationTMCS (Trimethylchlorosilane) - often as a catalyst-OH, -NH
AcylationPentafluoropropionic Anhydride (PFPA)-OH, -NH, -SH jfda-online.com
Alkylation (Esterification)BF3-Methanol-COOH youtube.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, combining some of the best features of each. youtube.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. omicsonline.org Supercritical CO2 is non-toxic, inexpensive, and possesses low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. gcms.czshimadzu.com

For the analysis of moderately polar compounds like this compound, a small amount of a polar organic solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase's solvating power. researchgate.net SFC is particularly advantageous for its unique selectivity, which is often complementary to that of reversed-phase HPLC, providing a valuable tool for impurity profiling. youtube.com The technique is compatible with a wide range of stationary phases, including those designed specifically for SFC, such as 2-ethylpyridine. researchgate.net Due to its reduced organic solvent consumption and high throughput, SFC is considered a green and efficient technology for both analytical and preparative-scale separations in the pharmaceutical industry. researchgate.netshimadzu.com

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the structural elucidation of unknown compounds and the analysis of trace-level substances.

LC-MS/MS for Metabolite Profiling in Biological Matrices (non-human)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov The LC component separates the parent drug from its metabolites, while the mass spectrometer provides molecular weight and structural information.

In a typical non-human metabolite profiling study (e.g., in mouse or rat plasma), a method would be developed to first identify potential metabolites. nih.gov This involves incubating the compound with liver microsomes or analyzing samples from dosed animals. Full-scan MS is used to find masses corresponding to expected metabolic transformations (e.g., hydroxylation, oxidation, dealkylation). Tandem MS (MS/MS) experiments are then performed, where the potential metabolite ion is isolated and fragmented to produce a characteristic spectrum. The fragmentation pattern of a metabolite is often related to that of the parent drug, allowing for confident structural assignment. nih.gov For instance, a hydroxylated metabolite of this compound would show a precursor ion with a mass 16 Da higher than the parent drug, but likely share some common fragment ions. nih.gov Once metabolites are identified, a quantitative method using techniques like Selected Reaction Monitoring (SRM) can be developed for pharmacokinetic studies.

Table 3: Potential Metabolic Transformations for this compound

Metabolic ReactionMass Shift (Da)Potential Site of Metabolism
Hydroxylation+16Ethyl group, Benzene (B151609) ring
Oxidation+16Ethyl group (to acetic acid)
N-De-ethylation-28Ethyl group at N-3
Glucuronidation+176Hydroxylated metabolite
Sulfation+80Hydroxylated metabolite

GC-MS for Volatile Impurities and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capability of GC with the powerful identification ability of MS. It is an ideal technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound drug substance. These impurities can originate from starting materials, reagents, or solvents used in the synthesis, or they can be products of degradation.

For analysis, the sample is dissolved in a suitable solvent and injected into the GC. The chromatographic column separates the individual volatile components before they enter the mass spectrometer. The MS detector provides a mass spectrum for each separated peak, which acts as a chemical fingerprint. By comparing these spectra to libraries of known compounds (e.g., NIST), impurities can be rapidly identified. High-resolution mass spectrometry (HRMS), such as GC-Orbitrap, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity, greatly aiding in its structural elucidation. This is particularly valuable for identifying previously unknown degradation products that may form during stability studies.

Table 4: Potential Volatile Impurities and Degradation Products Detectable by GC-MS

Compound TypePotential Impurity/ProductOrigin
Residual SolventEthanol, Toluene, Dimethylformamide (DMF)Synthesis
Starting MaterialSubstituted o-phenylenediamine (B120857)Synthesis
ReagentEthyl isocyanate, Phosgene (B1210022) derivativesSynthesis
Degradation Product2-amino-4-chlorophenol derivative (from hydrolysis)Degradation

Compound Index

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, which measures the absorption or emission of light by a substance, offers a rapid and non-destructive approach for the quantitative analysis of chemical compounds. For a molecule like this compound, both UV-Vis spectroscopy and fluorometry would be principal techniques.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of absorbing species in a solution. The benzimidazolone core structure contains a chromophore that absorbs light in the UV region. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorption is at its maximum, and applying the Beer-Lambert law.

The λmax is influenced by the solvent environment and the specific substituents on the benzimidazolone ring. For benzimidazolone derivatives, characteristic absorption bands are typically observed. researchgate.net The ethyl group at the N3 position and the chloro group at the C5 position will modulate the electronic transitions within the aromatic system, thereby defining a unique λmax for the compound. To determine the concentration, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations.

Table 1: Hypothetical UV-Vis Spectroscopy Parameters for Concentration Determination

Parameter Value Description
Solvent Methanol / Ethanol Common polar solvents for UV-Vis analysis of organic compounds.
Typical λmax Range 270 - 290 nm Estimated range based on the benzimidazolone chromophore.
Molar Absorptivity (ε) To be determined A measure of how strongly the compound absorbs light at λmax.
Calibration Range 1 - 25 µg/mL A typical linear range for quantitative analysis.

Note: The data in this table is illustrative and would require experimental verification for this compound.

Fluorometric Methods for Enhanced Sensitivity

Fluorometric analysis, or fluorescence spectroscopy, offers significantly higher sensitivity and selectivity compared to absorption spectroscopy. Many benzimidazole derivatives are known to exhibit fluorescence. bohrium.comresearchgate.netnih.gov This occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer wavelength.

The intrinsic fluorescence of this compound would depend on its molecular structure and the solvent. The presence of the conjugated π-system of the benzimidazolone ring is conducive to fluorescence. The chloro and ethyl substituents would influence the fluorescence quantum yield and the specific excitation and emission wavelengths. For quantitative analysis, the intensity of the emitted light at the emission maximum is measured and correlated with the concentration of the compound, typically yielding a linear relationship at low concentrations.

Table 2: Potential Fluorometric Method Parameters

Parameter Value Rationale
Excitation λmax To be determined The wavelength of light the molecule absorbs to become excited.
Emission λmax To be determined The wavelength of light emitted by the molecule as it returns to the ground state.
Quantum Yield (Φ) To be determined A measure of the efficiency of the fluorescence process.
Limit of Detection ng/mL range Fluorometry is highly sensitive, allowing for the detection of trace amounts.

Note: This data is predictive. Experimental validation is necessary to establish a robust fluorometric method.

Stability Studies and Degradation Pathway Analysis

Understanding the stability of a chemical compound under various environmental stressors is crucial. Stability studies for this compound would involve subjecting it to conditions such as heat and light to determine its degradation kinetics and identify the resulting byproducts.

Thermal and Photolytic Degradation Kinetics

The stability of a compound is assessed by studying the rate at which it degrades under specific conditions. Benzimidazole-based compounds, particularly those used as pharmaceuticals, are known to be sensitive to light when in solution. nih.gov

Thermal Degradation: To study thermal stability, the compound would be exposed to elevated temperatures over time. The concentration of the remaining parent compound would be monitored, often by a stability-indicating chromatographic method like HPLC. The data can then be used to determine the degradation rate constant and the half-life (t½) of the compound at each temperature, often following first-order or pseudo-first-order kinetics. Polymers incorporating benzimidazolone units have demonstrated high thermal stability. nih.gov

Photolytic Degradation: Photostability testing involves exposing a solution of the compound to a controlled light source, such as a Xenon lamp that mimics natural sunlight, according to ICH guidelines. nih.gov The rate of photodegradation would be determined similarly to thermal studies. For many organic compounds, photodegradation can be a significant pathway for elimination from the environment. nih.gov

Table 3: Framework for Degradation Kinetics Analysis

Stress Condition Kinetic Parameter Significance
Elevated Temperature Rate Constant (k), Half-life (t½) Determines shelf-life and appropriate storage conditions.
UV/Visible Light Quantum Yield (Φ), Rate Constant (k) Indicates susceptibility to degradation in sunlight.

Note: Specific kinetic data for this compound is not currently available in published literature.

Identification of Degradation Products and Mechanisms

Identifying the products formed during degradation is essential for understanding the reaction mechanism and assessing any potential toxicity of the degradants. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are powerful tools for separating and identifying these products.

For benzimidazole structures, common degradation pathways include modifications to the core ring system or cleavage of substituent groups. researchgate.net Potential degradation mechanisms for this compound could include:

Dehalogenation: Removal of the chlorine atom from the benzene ring.

N-Dealkylation: Cleavage of the ethyl group from the nitrogen atom.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

Ring Opening: Cleavage of the imidazole (B134444) portion of the molecule under harsh conditions.

Table 4: Potential Degradation Products of this compound

Potential Degradation Product Formation Pathway
3-Ethyl-1H-benzimidazol-2-one Reductive dehalogenation
5-Chloro-1H-benzimidazol-2-one N-de-ethylation
Hydroxylated derivatives Oxidative degradation

Note: The listed products are hypothetical and based on common degradation pathways of related compounds. Their actual formation would need to be confirmed via experimental studies.

Patent Landscape and Intellectual Property Analysis Academic Perspective

Analysis of Synthetic Process Patents for Benzimidazolone Derivatives

The synthesis of the benzimidazolone core is a well-established area of chemical research, yet patents continue to be filed for novel and improved methods that offer advantages in yield, purity, cost-effectiveness, or environmental impact. google.comgoogle.com A foundational and frequently patented approach involves the condensation reaction of an o-phenylenediamine (B120857) with urea (B33335) or a urea derivative. google.com Variations of this method are common, with patents often claiming specific reaction conditions, solvents, or catalysts to optimize the process.

For instance, one patented process describes reacting an o-phenylenediamine with urea in a water-immiscible organic solvent at temperatures between 100°C and 200°C. google.com This method is presented as an alternative to processes using water or water-miscible solvents, aiming to circumvent issues like biuret (B89757) formation and sublimation that can complicate industrial-scale production. google.com Another patented innovation involves the use of a phase-transfer catalyst, such as tetraethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) or polyethylene (B3416737) glycol, in an organic solvent to improve reaction efficiency and yield, reportedly achieving up to 98.5% yield and 99.0% purity. google.com

Patents also cover multi-step synthetic routes for more complex derivatives. These often begin with the synthesis of a core benzimidazolone intermediate, followed by subsequent reactions to add various substituents. google.com For example, a process for preparing 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate for compounds like domperidone, involves the reaction of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with hydrogen peroxide in acetic acid. google.com Such process patents are crucial for protecting the manufacturing methods of commercially valuable compounds.

The choice of starting materials and reagents is a key focus of these patents. Inventions may claim the use of low-cost starting materials or avoid hazardous reagents to enhance the safety and economic viability of the synthesis. google.com The development of sustainable and "green" synthetic routes is also an emerging trend in this patent space. google.com

Evaluation of Patent Claims Related to Novel Chemical Structures and Derivatives

A significant portion of the patent activity for benzimidazolone compounds centers on claims for novel chemical structures and their derivatives. These patents typically define a core benzimidazolone scaffold and claim a wide range of possible substituents at various positions, most commonly the N1, N3, and C5 positions of the benzimidazole (B57391) ring system. researchgate.net The novelty arises from the unique combination of these substituents, which are designed to modulate the compound's pharmacological properties. researchgate.net

For example, patents describe novel benzimidazolone derivatives intended for specific biological targets. Patent US-5576318-A claims a series of pharmacologically active benzimidazolone derivatives designed as 5-HT1A and 5-HT2 receptor ligands, intended for the treatment of Central Nervous System (CNS) disorders. nih.gov Similarly, patent WO2011099832A2 discloses novel benzimidazole compounds with inhibitory effects on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), aimed at treating inflammatory diseases. google.com

The scope of these patent claims is often broad, employing Markush structures to encompass a large number of potential compounds within a single patent. This strategy allows inventors to protect not only the specific compounds they have synthesized and tested but also a wider chemical space around their lead molecules, thereby preventing competitors from developing closely related analogues. The claims are typically supported by data demonstrating the synthesis and biological activity of representative examples from the claimed class of compounds.

Recent patent reviews highlight the continuous effort to discover benzimidazole derivatives with diverse biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. researchgate.netmonash.edunih.gov The insertion of different functional groups onto the benzimidazole ring has led to many patented compounds that are effective against various cellular pathways. researchgate.net This ongoing innovation underscores the versatility of the benzimidazolone scaffold in drug discovery. monash.edunih.gov

Identification of Key Research Institutions and Patent Holders

The patent landscape for benzimidazolone derivatives is populated by a mix of pharmaceutical corporations and academic research institutions, reflecting a dynamic interplay between commercial drug development and fundamental scientific research.

Major pharmaceutical companies have historically been and continue to be significant patent holders in this area. Their research focuses on developing and patenting new chemical entities with therapeutic potential, as well as protecting the processes to manufacture them. Analysis of patent assignees reveals a number of key commercial players, including:

Janssen Pharmaceutica: Notably associated with the development of domperidone, a 5-chloro-benzimidazolone derivative. google.comgoogle.com

Boehringer Ingelheim: Holds patents for benzimidazolone derivatives targeting CNS disorders. nih.gov

Takeda Pharmaceutical Company: Possesses patents for various benzimidazole derivatives. google.com

Sumitomo Pharma (formerly Sumitomo Dainippon Pharma): Has filed patents for novel benzimidazolone compounds. google.com

In addition to these large pharmaceutical entities, numerous other biotechnology and pharmaceutical companies hold patents for specific applications of benzimidazole compounds.

Academic and research institutions also contribute to the intellectual property in this field, often focusing on novel synthetic methods or discovering new biological activities for benzimidazole compounds. For example, research from the Beijing Institute of Technology has been featured in patent reviews of benzimidazole derivatives. nih.gov These institutions often collaborate with or license their discoveries to commercial partners for further development and clinical translation. The patent databases SciFinder and esp@cenet are frequently cited as key resources for tracking patent applications from both corporate and academic entities in this field. nih.govresearchgate.net

Future Research Directions and Potential Applications for 5 Chloro 3 Ethyl 1h Benzimidazol 2 One

Exploration of New Chemical Space through Rational Derivatization

The structural backbone of 5-chloro-3-ethyl-1H-benzimidazol-2-one offers multiple sites for chemical modification, allowing for the systematic exploration of a new chemical space. A rational derivatization approach could lead to the discovery of novel compounds with enhanced or entirely new properties.

Future research could focus on:

Functionalization of the Ethyl Group: The ethyl group at the N3-position could be functionalized through reactions such as hydroxylation, amination, or the introduction of other functional groups. These modifications could serve as handles for conjugation to other molecules or to modulate the compound's pharmacokinetic properties.

Substitution on the Benzene (B151609) Ring: While the 5-position is chlorinated, further substitution on the benzene ring at the 4-, 6-, and 7-positions could be explored. The introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the benzimidazolone core, which may influence its biological activity and physical properties.

A hypothetical derivatization strategy is outlined in the table below:

Modification SiteProposed SubstituentPotential Impact
N1-positionBenzyl (B1604629), Acetyl, PhenylModulate lipophilicity and steric bulk
N3-ethyl groupHydroxyl, Amino, CarboxylIntroduce new functional handles, alter solubility
C6-positionNitro, Amino, MethoxyAlter electronic properties of the aromatic ring
C5-chloroFluorine, TrifluoromethylEnhance metabolic stability and binding affinity

Deeper Mechanistic Elucidation of Observed Biological Activities (Non-Clinical)

The benzimidazole (B57391) scaffold is a core component of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comacs.orgnih.gov Future non-clinical studies on this compound should aim to first screen for such activities and then elucidate the underlying mechanisms of action.

Potential avenues for investigation include:

Antiproliferative Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways. mdpi.com Future research could assess the cytotoxicity of this compound against a panel of cancer cell lines. Mechanistic studies could then investigate its potential to inhibit key enzymes like kinases or interfere with DNA replication or microtubule dynamics. nih.gov

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several antimicrobial and antifungal agents. nih.govarabjchem.org The compound could be tested against a range of pathogenic bacteria and fungi. Subsequent mechanistic studies could explore its ability to inhibit essential microbial enzymes, such as dihydrofolate reductase, or disrupt cell wall synthesis. acs.org

Enzyme Inhibition Assays: Based on the activities observed in cellular assays, targeted enzyme inhibition assays could be performed. For instance, if the compound shows antiproliferative effects, it could be tested against a panel of kinases that are often dysregulated in cancer.

Investigation of Potential Applications in Materials Science or Catalysis

Beyond biological applications, the structural features of this compound make it an interesting candidate for applications in materials science and catalysis. The benzimidazole moiety is known to act as a ligand for transition metals and can be incorporated into larger molecular architectures. nih.gov

Future research in this area could include:

Development of Novel Catalysts: The nitrogen atoms in the imidazole (B134444) ring can coordinate with transition metals, making benzimidazolone derivatives suitable as ligands in catalysis. mdpi.com The specific electronic and steric properties of this compound could lead to the development of novel catalysts for various organic transformations.

Synthesis of Metal-Organic Frameworks (MOFs): The compound could be used as an organic linker for the synthesis of MOFs. mdpi.com The resulting materials could have potential applications in gas storage, separation, or heterogeneous catalysis, with the chloro and ethyl substituents influencing the pore size and functionality of the framework. mdpi.com

Fluorescent Materials and Chemosensors: Some benzimidazole derivatives exhibit interesting photophysical properties. shd-pub.org.rs Future work could explore the fluorescent properties of this compound and its derivatives. With appropriate functionalization, these compounds could be developed into fluorescent sensors for the detection of specific ions or molecules.

Development of Advanced Computational Models for Activity and Property Prediction

Computational modeling is a powerful tool in modern chemistry for predicting the properties of new molecules and guiding experimental work. For this compound, the development of advanced computational models could accelerate the discovery of new applications.

Potential computational studies include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 2D and 3D-QSAR models could be developed. researchgate.net These models can identify key structural features that correlate with activity and guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound and its analogs. mdpi.comnih.gov This can provide insights into the molecular basis of its activity and help in the rational design of improved derivatives.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. researchgate.net This can help in prioritizing compounds with favorable drug-like properties for further experimental investigation.

A summary of potential computational approaches is provided in the table below:

Computational MethodObjectivePotential Outcome
QSARCorrelate chemical structure with biological activityPredictive models for designing more active compounds
Molecular DockingPredict binding mode to a biological targetIdentification of key binding interactions
Molecular DynamicsSimulate the dynamic behavior of the ligand-target complexAssessment of binding stability and conformational changes
ADMET PredictionEstimate pharmacokinetic and toxicity profilesPrioritization of compounds with favorable drug-like properties

Design of Targeted Probes for Molecular Biology Research (Non-Therapeutic)

The benzimidazolone scaffold can be functionalized to create molecular probes for use in non-therapeutic molecular biology research. These probes can be designed to interact with specific biomolecules or to report on the cellular environment.

Future research in this direction could involve:

Fluorescent Probes for Bio-imaging: By conjugating a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes for live-cell imaging. nih.gov The benzimidazolone core could act as a recognition element for a specific target, and the fluorophore would provide the signal for detection.

Affinity-Based Probes: The compound could be functionalized with a reactive group to create affinity-based probes for identifying protein targets. These probes can be used to covalently label their binding partners in a complex biological sample, which can then be identified using proteomics techniques.

Probes for Studying Drug-Target Interactions: If the compound is found to have a specific biological activity, derivatives can be synthesized with tags (e.g., biotin) to be used as probes for pull-down assays to confirm target engagement and identify binding partners.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of new therapeutic agents, advanced materials, and valuable research tools.

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-ethyl-1H-benzimidazol-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or benzylation of the benzimidazolone core. For example, 5-chloro-benzimidazol-2-one derivatives can be synthesized by reacting the parent heterocycle with alkyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in polar aprotic solvents (e.g., DMF). Optimization includes:

  • Molar ratios : A 1:2 molar ratio of benzimidazolone to alkylating agent ensures complete substitution .
  • Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive intermediates .
  • Work-up : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization improves purity .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of hexane/ethyl acetate solutions yields diffraction-quality crystals .
  • Data collection : Use a Mo/Kα radiation source and a CCD detector.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen placements (riding model for C–H atoms). Discrepancies in observed vs. calculated structure factors may require omitting poorly diffracting reflections .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer: Common issues include twinning, disordered solvent, or hydrogen-bonding ambiguities. Strategies:

  • Twinning analysis : Use SHELXL’s TWIN command to model twin domains. High-resolution data (>1.0 Å) improves accuracy .
  • Hydrogen placement : For ambiguous H-atoms (e.g., in –NH groups), omit from refinement and validate via Fourier difference maps .
  • Validation tools : Check R-factors (target: R₁ < 0.05), residual density peaks (<0.5 eÅ⁻³), and CIF validation reports .

Q. What experimental design principles are critical for assessing the biological activity of this compound derivatives?

Methodological Answer:

  • Dose-response assays : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO <1% v/v) .
  • Selectivity screening : Test against related enzymes/cell lines to rule off-target effects.
  • Structural analogs : Compare activity with unsubstituted benzimidazolones to evaluate the impact of the 3-ethyl and 5-chloro groups .

Q. How can reaction by-products be characterized when synthesizing this compound?

Methodological Answer:

  • Chromatography : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate and identify by-products via molecular ion peaks .
  • NMR analysis : ¹H/¹³C NMR detects substitution patterns (e.g., ethyl group integration at δ ~1.2 ppm for CH₃) and residual solvent peaks .
  • Crystallography : Co-crystallize by-products (e.g., di-substituted analogs) to confirm structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.